molecular formula C18H22F3N3O2 B11489396 N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]pentanamide

N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]pentanamide

Cat. No.: B11489396
M. Wt: 369.4 g/mol
InChI Key: AAVILAKFPBNOBN-UHFFFAOYSA-N
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Description

N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]pentanamide is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]pentanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as a diamine and a carbonyl compound.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Amidation Reaction: The final step involves the formation of the amide bond by reacting the imidazole derivative with a suitable acylating agent, such as pentanoyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and propyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products:

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols.

    Substitution Products: Compounds with replaced trifluoromethyl groups.

Scientific Research Applications

N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]pentanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity, including anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as enhanced stability and reactivity.

    Biological Research: It is used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, influencing their activity. The imidazole ring can interact with metal ions or other functional groups, modulating the compound’s biological effects.

Comparison with Similar Compounds

  • N-[5-oxo-2-phenyl-1-propyl-4-(fluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]pentanamide
  • N-[5-oxo-2-phenyl-1-propyl-4-(methyl)-4,5-dihydro-1H-imidazol-4-yl]pentanamide

Comparison:

  • Trifluoromethyl vs. Fluoromethyl: The trifluoromethyl group provides greater electron-withdrawing effects compared to the fluoromethyl group, leading to different reactivity and stability.
  • Trifluoromethyl vs. Methyl: The trifluoromethyl group significantly alters the compound’s lipophilicity and metabolic stability compared to the methyl group, making it more suitable for certain applications.

N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]pentanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C18H22F3N3O2

Molecular Weight

369.4 g/mol

IUPAC Name

N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)imidazol-4-yl]pentanamide

InChI

InChI=1S/C18H22F3N3O2/c1-3-5-11-14(25)22-17(18(19,20)21)16(26)24(12-4-2)15(23-17)13-9-7-6-8-10-13/h6-10H,3-5,11-12H2,1-2H3,(H,22,25)

InChI Key

AAVILAKFPBNOBN-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1(C(=O)N(C(=N1)C2=CC=CC=C2)CCC)C(F)(F)F

Origin of Product

United States

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